molecular formula C13H18O4 B1425475 4-Ethyl-3-(3-methoxypropoxy)benzoic acid CAS No. 895240-77-4

4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Cat. No. B1425475
M. Wt: 238.28 g/mol
InChI Key: DDQYAYQMPNSQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Ethyl-3-(3-methoxypropoxy)benzoic acid” is a chemical compound with the molecular formula C13H18O4 and a molecular weight of 238.28 . It is used in diverse scientific research due to its intriguing properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethyl-3-(3-methoxypropoxy)benzoic acid” are not fully detailed in the search results. It is mentioned that the density of a similar compound, “4-(3-methoxypropoxy)benzoic acid”, is 1.110 .

Scientific Research Applications

Crystal Engineering and Supramolecular Tectons

Kohmoto et al. (2009) explored benzoic acid derivatives as new supramolecular tectons for crystal engineering. Their study investigated the crystal structures of benzoic acid derivatives with hydroxymethyl groups, revealing unique hydrogen-bonded networks useful in the field of crystallography and materials science (Kohmoto et al., 2009).

Synthesis of Pharmaceutical Intermediates

Andrushko et al. (2008) described the enantioselective hydrogenation of a compound structurally related to 4-Ethyl-3-(3-methoxypropoxy)benzoic acid. This process is vital in synthesizing key intermediates for pharmaceuticals like the renin inhibitor Aliskiren (Andrushko et al., 2008).

Impact on Luminescent Properties in Coordination Compounds

Sivakumar et al. (2010) investigated the influence of electron-releasing and electron-withdrawing substituents on the photophysical properties of lanthanide coordination compounds. They used 4-benzyloxy benzoic acid derivatives, which are structurally analogous to 4-Ethyl-3-(3-methoxypropoxy)benzoic acid, to test these effects, highlighting the role of such compounds in developing luminescent materials (Sivakumar et al., 2010).

Polymers and Doping Agents

Amarnath and Palaniappan (2005) explored the use of substituted benzoic acids, similar in structure to 4-Ethyl-3-(3-methoxypropoxy)benzoic acid, as dopants for polyaniline. This study provides insights into the applications of such compounds in the field of conductive polymers (Amarnath & Palaniappan, 2005).

Antioxidant Property Analysis

Kalita, Kar, and Handique (2012) analyzed the antioxidant properties of phenolic compounds, including derivatives of benzoic acid. Their research contributes to understanding the antioxidant capabilities of compounds structurally related to 4-Ethyl-3-(3-methoxypropoxy)benzoic acid (Kalita et al., 2012).

properties

IUPAC Name

4-ethyl-3-(3-methoxypropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-10-5-6-11(13(14)15)9-12(10)17-8-4-7-16-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQYAYQMPNSQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723214
Record name 4-Ethyl-3-(3-methoxypropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-(3-methoxypropoxy)benzoic acid

CAS RN

895240-77-4
Record name 4-Ethyl-3-(3-methoxypropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-ethynyl-3-(3-methoxy-propoxy)-benzoic acid (1 g, 4.11 mmol) in EtOH (20 mL), Pd(OH)2 (0.1 g) is added. The resulting mixture is stirred under an hydrogen atmosphere for 15 min, then filtered and concentrated. The crude material is purified by flash chromatography on silica gel (eluent: hexane/AcOEt 2:1) to give the title compound as white powder. 1H-NMR (CDCl3, 300 MHz): δ=1.2 (t, 3H), 2.15 (p, 2H), 2.7 (q, 2H), 3.38 (s, 3H), 3.62 (t, 2H), 4.15 (t, 2H), 7.25 (d, 1H), 7.55 (s, 1H), 7.68 (d, 1H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-3-(3-methoxypropoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Ethyl-3-(3-methoxypropoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Ethyl-3-(3-methoxypropoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Ethyl-3-(3-methoxypropoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Ethyl-3-(3-methoxypropoxy)benzoic acid
Reactant of Route 6
4-Ethyl-3-(3-methoxypropoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.